Cas no 2228752-17-6 (2-bromo-1,3-thiazole-4-sulfonyl fluoride)

2-Bromo-1,3-thiazole-4-sulfonyl fluoride is a versatile heterocyclic sulfonyl fluoride derivative with applications in organic synthesis and medicinal chemistry. Its reactive sulfonyl fluoride group enables selective modifications, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry, facilitating efficient covalent bonding with nucleophiles. The bromo-substitution at the 2-position offers additional reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enhancing its utility as a bifunctional building block. This compound is valued for its stability under standard conditions and compatibility with diverse reaction environments. Its structural features make it suitable for developing pharmaceuticals, agrochemicals, and advanced materials, where precise functionalization is critical.
2-bromo-1,3-thiazole-4-sulfonyl fluoride structure
2228752-17-6 structure
Product Name:2-bromo-1,3-thiazole-4-sulfonyl fluoride
CAS No:2228752-17-6
MF:C3HBrFNO2S2
MW:246.077940702438
CID:6455193
PubChem ID:165842272
Update Time:2025-06-30

2-bromo-1,3-thiazole-4-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1,3-thiazole-4-sulfonyl fluoride
    • EN300-1986961
    • 2228752-17-6
    • Inchi: 1S/C3HBrFNO2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H
    • InChI Key: SFCBJOWJBIOVHV-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=CS1)S(=O)(=O)F

Computed Properties

  • Exact Mass: 244.86161g/mol
  • Monoisotopic Mass: 244.86161g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 83.6Ų

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Additional information on 2-bromo-1,3-thiazole-4-sulfonyl fluoride

2-Bromo-1,3-Thiazole-4-Sulfonyl Fluoride: A Comprehensive Overview

2-Bromo-1,3-thiazole-4-sulfonyl fluoride, also known by its CAS number 2228752-17-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatility in various chemical reactions. The structure of 2-bromo-1,3-thiazole-4-sulfonyl fluoride consists of a thiazole ring substituted with a bromine atom at position 2 and a sulfonyl fluoride group at position 4. This unique combination of functional groups makes it a valuable reagent in synthetic chemistry.

The thiazole ring is a heterocyclic aromatic compound with two heteroatoms: sulfur and nitrogen. In the case of 1,3-thiazole, the sulfur atom is at position 1 and the nitrogen at position 3. The substitution pattern in 2-bromo-1,3-thiazole-4-sulfonyl fluoride introduces specific electronic and steric effects that influence its reactivity. The bromine atom at position 2 acts as an electron-withdrawing group, while the sulfonyl fluoride group at position 4 is highly electrophilic due to the electron-withdrawing nature of both the sulfonyl and fluoride groups.

Recent studies have highlighted the potential of sulfonyl fluorides as versatile building blocks in organic synthesis. These compounds are known for their ability to participate in nucleophilic substitution reactions, making them valuable intermediates in the synthesis of various bioactive molecules. The presence of a thiazole ring further enhances the compound's reactivity due to its aromatic stability and ability to undergo various substitution patterns.

In terms of synthesis, 2-bromo-1,3-thiazole-4-sulfonyl fluoride can be prepared through a variety of methods. One common approach involves the reaction of 1,3-thiazole derivatives with sulfuryl chloride or other suitable sulfonylation agents in the presence of appropriate bases. The introduction of bromine at position 2 can be achieved through bromination reactions using bromine or other brominating agents under controlled conditions.

The applications of 2-bromo-1,3-thiazole-4-sulfonyl fluoride are diverse and span across several areas. In pharmaceutical chemistry, this compound can serve as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications. The sulfonyl fluoride group is particularly useful in the construction of peptide bonds or other biologically relevant structures.

In materials science, compounds like sulfonyl fluorides are being explored for their potential in creating advanced materials with tailored properties. For instance, they can be used as precursors for the synthesis of polymers or other high-performance materials due to their reactivity and ability to form strong covalent bonds.

The latest research on compounds such as 2-bromo-1,3-thiazole-4-sulfonyl fluoride has focused on their role in catalytic processes. Enzyme-catalyzed reactions involving sulfonyl fluorides have shown promise in asymmetric synthesis, where precise control over stereochemistry is crucial. This highlights the importance of understanding the reactivity and selectivity of such compounds under different reaction conditions.

In conclusion, 2-bromo-1,3-thiazole-4-sulfonyl fluoride, with its unique structure and functional groups, continues to be a subject of interest in both academic and industrial research. Its versatility as a reagent and intermediate makes it a valuable tool in organic synthesis and materials science. As research progresses, new applications and insights into its properties are expected to emerge, further solidifying its role in modern chemistry.

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